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Compound of Interest

Compound Name:

N-[1-(4-

methylphenyl)ethylidene]hydroxyla

mine

CAS No.: 54582-23-9

Cat. No.: B3032825

Get Quote

Ligand Profile & Properties
Systematic Name: (E/Z)-N-(1-(p-tolyl)ethylidene)hydroxylamine

Common Name: 4'-Methylacetophenone oxime[1][2]

CAS Number: 2089-33-0[1]

Molecular Formula:

[1][2]

Molecular Weight: 149.19 g/mol [2]

Structure: A ketoxime featuring a para-tolyl group. The oxime moiety (

) acts as an amphoteric ligand.
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Coordination Modes:

(Monodentate): Coordination via the azomethine nitrogen. Common with Cu(II), Ni(II),
Co(II).

Cyclometallation (

): Formation of a five-membered chelate ring via activation of the ortho-phenyl C-H bond.
Common with Pd(II) and Pt(II).

Protocol 1: Ligand Synthesis
Objective: Synthesize high-purity 4'-methylacetophenone oxime from 4'-methylacetophenone.

Reagents:

4'-Methylacetophenone (10 mmol, 1.34 g)

Hydroxylamine hydrochloride (

) (15 mmol, 1.04 g)

Sodium Acetate (

) or NaOH (15 mmol)

Ethanol (95%) and Deionized Water

Step-by-Step Methodology:

Dissolution: Dissolve 1.34 g of 4'-methylacetophenone in 15 mL of ethanol in a round-bottom

flask.

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.04 g of

hydroxylamine hydrochloride and 1.23 g of sodium acetate in 10 mL of water.

Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone

solution with constant stirring.
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Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 2–3 hours.

Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 3:1).

Isolation: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold

water. The oxime will precipitate as a white solid.[3]

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from ethanol/water (1:1) to yield white crystals.[4]

Yield Expectation: 85–95%. Melting Point: ~86–88°C.

Protocol 2: Synthesis of N-Coordinated Metal
Complexes
Target Metals: Cu(II), Ni(II), Co(II), Zn(II). General Formula:

(where HL = neutral oxime ligand).

Rationale: Unlike ortho-hydroxy oximes (which form neutral chelates by losing a proton), 4'-

methylacetophenone oxime typically acts as a neutral ligand coordinating through the nitrogen

atom. The chloride ions balance the charge, resulting in distorted octahedral or tetrahedral

geometries.

Procedure (Example for Cu(II) Complex):

Metal Solution: Dissolve 1.0 mmol of

(0.17 g) in 10 mL of ethanol.

Ligand Solution: Dissolve 2.0 mmol of 4'-methylacetophenone oxime (0.30 g) in 10 mL of

ethanol.

Complexation: Add the metal solution to the ligand solution dropwise under magnetic stirring.

Observation: A color change (typically to green or blue-green for Cu) indicates complex

formation.

Reflux: Heat the mixture at 60°C for 1 hour to ensure thermodynamic product formation.
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Precipitation: Reduce the volume by 50% using a rotary evaporator or gentle heating. Allow

the solution to stand at room temperature (or 4°C) overnight.

Filtration: Filter the resulting precipitate, wash with cold ethanol (small volume) and diethyl

ether.

Drying: Dry in a vacuum desiccator over

.

Data Summary Table: Expected Complex Characteristics

Metal Ion
Precursor
Salt

M:L Ratio
Expected
Color

Geometry
Magnetic
Nature

Cu(II) 1:2 Green/Blue
Distorted

Octahedral
Paramagnetic

Ni(II) 1:2 Light Green Octahedral Paramagnetic

Co(II) 1:2 Pink/Red Octahedral Paramagnetic

Zn(II) 1:2
White/Colorle

ss
Tetrahedral Diamagnetic

Protocol 3: Cyclopalladation (Catalyst Synthesis)
Objective: Synthesize the dimeric chloro-bridged cyclopalladated complex. Significance: These

complexes are highly active precatalysts for Heck and Suzuki-Miyaura coupling reactions due

to the robust C-Pd bond.

Mechanism: The reaction involves the coordination of the oxime nitrogen to Pd(II), followed by

electrophilic attack of Palladium on the ortho-carbon of the phenyl ring (C-H activation),

releasing HCl.

Reagents:

(or
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) (1.0 mmol)

4'-methylacetophenone oxime (1.0 mmol)

Sodium Acetate (

) (1.0 mmol, acts as a base to sponge up HCl)

Methanol (MeOH)

Procedure:

Mixing: Dissolve 1.0 mmol of the oxime and 1.0 mmol of

in 20 mL of methanol.

Palladium Addition: Add 1.0 mmol of

dissolved in 5 mL of methanol to the ligand solution at room temperature.

Reaction: Stir the mixture at room temperature for 12–24 hours.

Note: Cyclopalladation can be slow. A yellow or orange precipitate will gradually form.

Isolation: Filter the solid dimer

.

Washing: Wash with water (to remove LiCl/NaCl) and then methanol.

Characterization: The product is usually insoluble in common solvents but soluble in DMSO

or pyridine (which breaks the bridge to form monomeric adducts).

Characterization & Validation
Infrared Spectroscopy (FT-IR)

: In the free ligand, a broad band appears at 3100–3300 cm⁻¹. In N-coordinated complexes,
this band remains but may shift or sharpen. In cyclopalladated complexes, the H is retained
on the oxygen (unless deprotonated by strong base), but H-bonding networks change.
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: This is the diagnostic band.

Free Ligand: ~1640–1650 cm⁻¹.

Complex: Shifts to lower frequency (1610–1630 cm⁻¹) upon coordination through

Nitrogen, indicating a reduction in C=N bond order due to metal back-bonding or

-donation.

: Shifts to higher frequency (from ~930 cm⁻¹ to ~950–1000 cm⁻¹) upon coordination.

NMR Spectroscopy (

&

)
Free Ligand: Methyl protons of the p-tolyl group appear ~2.4 ppm.

Cyclopalladated Complex:

Symmetry Breaking: The ortho protons of the phenyl ring become chemically inequivalent.

One ortho proton is replaced by the Pd bond.

Deshielding: The remaining aromatic protons often shift downfield due to the electron-

withdrawing nature of the metal center.

UV-Vis Spectroscopy
Ligand:

transitions (UV region).

Cu(II) Complex: Broad d-d transition band in the visible region (600–800 nm), confirming

geometry (often distorted octahedral).

Workflow Visualization
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Figure 1: Synthetic pathways for ligand preparation and divergent coordination modes leading

to distinct applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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